molecular formula C6H11N5O B4318457 4-(1H-tetrazol-5-ylmethyl)morpholine

4-(1H-tetrazol-5-ylmethyl)morpholine

Cat. No.: B4318457
M. Wt: 169.19 g/mol
InChI Key: YJOPKSOGULJASY-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-5-ylmethyl)morpholine is a chemical compound that features a tetrazole ring attached to a morpholine ring via a methylene bridge

Preparation Methods

The synthesis of 4-(1H-tetrazol-5-ylmethyl)morpholine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach, which involves the reaction of an azide with a nitrile under mild conditions.

    Attachment to Morpholine: The tetrazole ring is then attached to the morpholine ring via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the tetrazole derivative reacts with a chloromethyl morpholine under basic conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-(1H-tetrazol-5-ylmethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The tetrazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. For example, halogenation can occur in the presence of halogenating agents.

Common reagents and conditions used in these reactions include acids, bases, solvents like acetonitrile, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1H-tetrazol-5-ylmethyl)morpholine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and coordination complexes.

    Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-5-ylmethyl)morpholine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4-(1H-tetrazol-5-ylmethyl)morpholine can be compared with other tetrazole-containing compounds, such as:

    4-(1H-tetrazol-5-yl)morpholine: Similar structure but without the methylene bridge.

    5-(1H-tetrazol-5-yl)methyl-2-methylmorpholine: Contains an additional methyl group on the morpholine ring.

    4-(1H-tetrazol-5-ylmethyl)piperidine: Features a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

4-(2H-tetrazol-5-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O/c1-3-12-4-2-11(1)5-6-7-9-10-8-6/h1-5H2,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOPKSOGULJASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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